molecular formula C12H15NO3 B7570223 Methyl 3-(oxolan-3-ylamino)benzoate

Methyl 3-(oxolan-3-ylamino)benzoate

Cat. No.: B7570223
M. Wt: 221.25 g/mol
InChI Key: QISOEYIYTGVNIX-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-3-ylamino)benzoate is an organic compound with the molecular formula C12H15NO3 It features a benzoate ester linked to an oxolane ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxolan-3-ylamino)benzoate typically involves the reaction of methyl 3-aminobenzoate with oxolane derivatives under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of methyl 3-aminobenzoate and the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-3-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(oxolan-3-ylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: Shares the benzoate ester structure but lacks the oxolane ring.

    Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.

Uniqueness

Methyl 3-(oxolan-3-ylamino)benzoate is unique due to the presence of both the benzoate ester and the oxolane ring, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the possibility of forming a wide range of derivatives with tailored properties.

Properties

IUPAC Name

methyl 3-(oxolan-3-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOEYIYTGVNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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